molecular formula C12H16N2O2S4 B1276009 1,6-Bis(2-sulfanylidene-1,3-thiazolidin-3-yl)hexane-1,6-dione CAS No. 74058-83-6

1,6-Bis(2-sulfanylidene-1,3-thiazolidin-3-yl)hexane-1,6-dione

Cat. No.: B1276009
CAS No.: 74058-83-6
M. Wt: 348.5 g/mol
InChI Key: KWQQSWINFGXVOL-UHFFFAOYSA-N
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Description

1,6-Bis(2-sulfanylidene-1,3-thiazolidin-3-yl)hexane-1,6-dione is a complex organic compound with the molecular formula C({12})H({16})N({2})O({2})S(_{4}) This compound features two thiazolidine rings, each containing a sulfur atom, connected by a hexane-1,6-dione backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-Bis(2-sulfanylidene-1,3-thiazolidin-3-yl)hexane-1,6-dione typically involves the reaction of adipoyl chloride with thiazolidine-2-thione. The reaction proceeds under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

    Starting Materials: Adipoyl chloride and thiazolidine-2-thione.

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or chloroform are commonly used.

    Procedure: Adipoyl chloride is added dropwise to a solution of thiazolidine-2-thione in the chosen solvent, with continuous stirring. The reaction mixture is then heated to reflux for several hours.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and yield. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure product purity.

Chemical Reactions Analysis

Types of Reactions

1,6-Bis(2-sulfanylidene-1,3-thiazolidin-3-yl)hexane-1,6-dione can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the thiazolidine rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the hexane-1,6-dione backbone can be reduced to alcohols.

    Substitution: The thiazolidine rings can participate in nucleophilic substitution reactions, where the sulfur atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H(_2)O(_2)) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thiazolidine derivatives.

Scientific Research Applications

1,6-Bis(2-sulfanylidene-1,3-thiazolidin-3-yl)hexane-1,6-dione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound’s potential biological activity is of interest. It may serve as a lead compound in the development of new drugs or as a probe in biochemical studies.

    Medicine: Research into its pharmacological properties could lead to the discovery of new therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug development.

    Industry: It can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 1,6-Bis(2-sulfanylidene-1,3-thiazolidin-3-yl)hexane-1,6-dione involves its interaction with molecular targets such as enzymes or receptors. The thiazolidine rings can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    1,6-Hexanedione: A simpler analog without the thiazolidine rings.

    Thiazolidine-2-thione: Contains a single thiazolidine ring.

    Adipoyl Chloride: A precursor in the synthesis of the compound.

Uniqueness

1,6-Bis(2-sulfanylidene-1,3-thiazolidin-3-yl)hexane-1,6-dione is unique due to its dual thiazolidine rings and hexane-1,6-dione backbone. This structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

1,6-bis(2-sulfanylidene-1,3-thiazolidin-3-yl)hexane-1,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2S4/c15-9(13-5-7-19-11(13)17)3-1-2-4-10(16)14-6-8-20-12(14)18/h1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWQQSWINFGXVOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=S)N1C(=O)CCCCC(=O)N2CCSC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50406659
Record name 2-Thiazolidinethione, 3,3'-(1,6-dioxo-1,6-hexanediyl)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74058-83-6
Record name 2-Thiazolidinethione, 3,3'-(1,6-dioxo-1,6-hexanediyl)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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